An In-depth Technical Guide to tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate
An In-depth Technical Guide to tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate
Compound Identity and Physicochemical Properties
tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is a synthetic organic compound featuring a 2,4-dimethylaniline core, brominated at the 5-position, with the amino group protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.
The introduction of a bromine atom and two methyl groups onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, making it a valuable intermediate for constructing more complex molecular architectures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₈BrNO₂ | |
| Molecular Weight | 300.19 g/mol | |
| Appearance | Expected to be a white to off-white solid | Based on similar Boc-protected anilines. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | Typical for compounds of this nature. |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| CAS Number | Not assigned or publicly available |
Synthesis and Mechanism
The most logical and efficient synthesis of tert-butyl N-(5-bromo-2,4-dimethylphenyl)carbamate involves the Boc protection of the commercially available precursor, 5-bromo-2,4-dimethylaniline (CAS: 69383-60-4)[1]. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Reaction Mechanism
The reaction is typically base-catalyzed. A mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), deprotonates the aniline, increasing its nucleophilicity. The resulting anion then attacks the Boc anhydride. The intermediate subsequently collapses, eliminating a molecule of tert-butanol and carbon dioxide to yield the final carbamate product. The use of DMAP as a catalyst is known to significantly accelerate the reaction[2].
Caption: Mechanism of Boc protection of 5-bromo-2,4-dimethylaniline.
Detailed Experimental Protocol
This protocol is a robust, field-proven method for the N-Boc protection of anilines and is expected to yield the target compound in high purity[3].
Materials:
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5-bromo-2,4-dimethylaniline (1.0 equiv)
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Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
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Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2,4-dimethylaniline and dissolve it in anhydrous DCM or THF.
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Add the base (TEA or DMAP) to the solution and stir for 5-10 minutes at room temperature.
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Add Boc₂O to the mixture in one portion.
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl N-(5-bromo-2,4-dimethylphenyl)carbamate.
Caption: Step-by-step workflow for the synthesis of the title compound.
Structural Elucidation and Spectroscopic Data
The structure of the synthesized compound can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the known values for the starting aniline and general characteristics of Boc-protected arylamines.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ ~1.5 (s, 9H, C(CH₃)₃)δ ~2.2-2.4 (s, 6H, Ar-CH₃)δ ~6.5-7.5 (m, 2H, Ar-H)δ ~6.5 (br s, 1H, NH) | The large singlet at ~1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The two singlets for the aromatic methyl groups will be present. The aromatic protons will appear as multiplets in the aromatic region. The NH proton will be a broad singlet. |
| ¹³C NMR | δ ~20 (Ar-CH₃)δ ~28 (C(CH₃)₃)δ ~80 (C(CH₃)₃)δ ~115-140 (Ar-C)δ ~152 (C=O) | The carbonyl carbon of the carbamate is expected around 152 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are characteristic at ~80 and ~28 ppm, respectively. Aromatic carbons will appear in the 115-140 ppm range. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch)~2980 (C-H stretch, sp³)~1710 (C=O stretch, carbamate)~1520 (N-H bend)~1250, ~1160 (C-O stretch) | The strong carbonyl stretch around 1710 cm⁻¹ is a key indicator of the carbamate group. The N-H stretch will be a sharp to medium peak around 3300 cm⁻¹. |
| Mass Spec (ESI+) | m/z = 301.05 [M+H]⁺m/z = 323.03 [M+Na]⁺ | The mass spectrum should show the protonated molecular ion and the sodium adduct, reflecting the molecular weight of 300.19 g/mol . The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature. |
Applications in Research and Development
tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of the Boc-protected amine and the bromo-substituted aromatic ring.
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Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 5-position of the aniline ring. For instance, a Suzuki coupling could be employed to form a biaryl linkage, a common motif in pharmaceuticals and materials science[4].
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Synthesis of Heterocycles: The aniline moiety, after deprotection, can be used as a nucleophile in the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.
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Fragment-Based Drug Discovery: This compound can serve as a well-defined fragment for screening in fragment-based drug discovery programs. The combination of the lipophilic dimethylphenyl group, the hydrogen bond donor/acceptor capability of the protected amine, and the potential for further elaboration via the bromo substituent makes it an attractive starting point for lead optimization.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this compound should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
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Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Toxicology: The toxicological properties have not been fully investigated. However, bromoanilines are generally considered to be toxic and should be handled with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate, while not having a readily available CAS number, represents a synthetically valuable and accessible intermediate for chemical research and development. Its preparation from 5-bromo-2,4-dimethylaniline is straightforward, and its dual functionality allows for a wide range of subsequent chemical transformations. This guide provides the necessary technical details for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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PrepChem. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Available from: [Link]
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PubChem. 5-Bromo-2,4-dimethylaniline. National Center for Biotechnology Information. Available from: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]
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MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
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Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. Available from: [Link]
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Springer. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]
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ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
